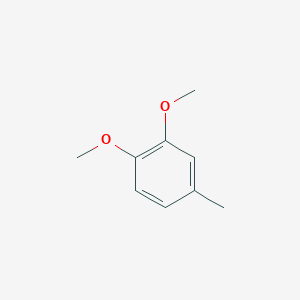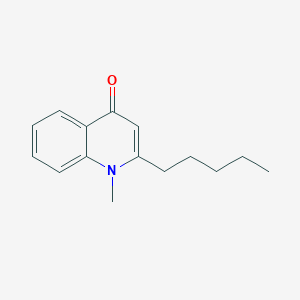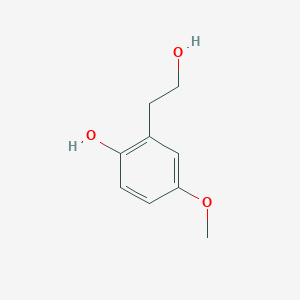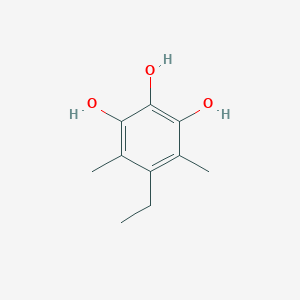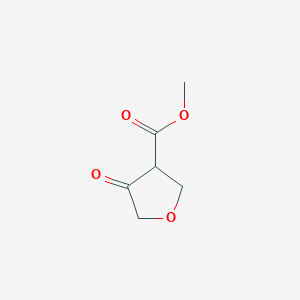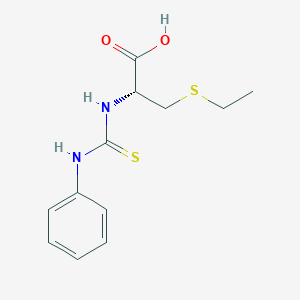
Phenylthiocarbamyl-S-ethylcysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylthiocarbamyl-S-ethylcysteine (PETC) is a chemical compound that has been widely used in scientific research. It is a derivative of cysteine that has a phenylthiocarbamyl group attached to its sulfur atom. PETC has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.
Mecanismo De Acción
Phenylthiocarbamyl-S-ethylcysteine is thought to exert its effects by forming a covalent bond with the thiol group of cysteine residues in proteins. This can lead to changes in protein conformation and activity, ultimately affecting cellular processes.
Efectos Bioquímicos Y Fisiológicos
Phenylthiocarbamyl-S-ethylcysteine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Phenylthiocarbamyl-S-ethylcysteine has also been shown to inhibit the activity of kinases, which are enzymes that add phosphate groups to proteins. Additionally, Phenylthiocarbamyl-S-ethylcysteine has been shown to affect the redox state of cells, which can have implications for cellular signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylthiocarbamyl-S-ethylcysteine has several advantages as a tool for studying cellular processes. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Phenylthiocarbamyl-S-ethylcysteine is also a reversible inhibitor, which allows for the study of dynamic processes. However, Phenylthiocarbamyl-S-ethylcysteine has some limitations as well. It can react with other thiol-containing molecules in cells, which can lead to off-target effects. Additionally, Phenylthiocarbamyl-S-ethylcysteine can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving Phenylthiocarbamyl-S-ethylcysteine. One area of interest is the development of Phenylthiocarbamyl-S-ethylcysteine-based probes for imaging cysteine residues in proteins. This could provide valuable insights into protein structure and function in living cells. Another area of interest is the development of Phenylthiocarbamyl-S-ethylcysteine-based inhibitors for specific enzymes, which could have therapeutic applications. Finally, further research is needed to fully understand the effects of Phenylthiocarbamyl-S-ethylcysteine on cellular processes, including its interactions with other molecules in cells.
Métodos De Síntesis
Phenylthiocarbamyl-S-ethylcysteine can be synthesized through a multi-step process that involves the reaction of cysteine with phenylisothiocyanate. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Phenylthiocarbamyl-S-ethylcysteine has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. Phenylthiocarbamyl-S-ethylcysteine has also been used to study the role of cysteine residues in protein structure and function.
Propiedades
Número CAS |
118573-61-8 |
|---|---|
Nombre del producto |
Phenylthiocarbamyl-S-ethylcysteine |
Fórmula molecular |
C12H16N2O2S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(2R)-3-ethylsulfanyl-2-(phenylcarbamothioylamino)propanoic acid |
InChI |
InChI=1S/C12H16N2O2S2/c1-2-18-8-10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 |
Clave InChI |
VXBLCJFXZZAMPK-JTQLQIEISA-N |
SMILES isomérico |
CCSC[C@@H](C(=O)O)NC(=S)NC1=CC=CC=C1 |
SMILES |
CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
SMILES canónico |
CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
Otros números CAS |
118573-61-8 |
Sinónimos |
phenylthiocarbamyl-S-ethylcysteine PTCSEC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)

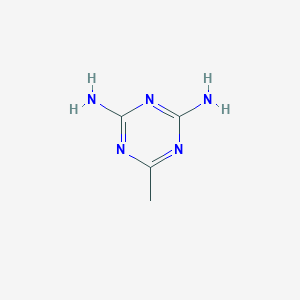
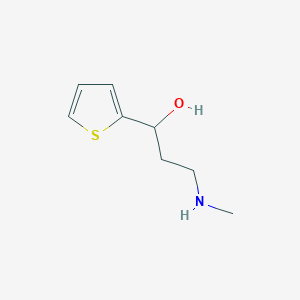
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)

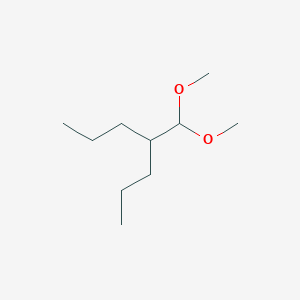
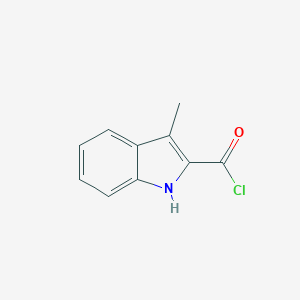
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
